éter orto

Ortho esters are a class of compounds characterized by the presence of an ester group attached to a hydroxyl group on the same carbon atom, forming a four-membered cyclic structure. Structurally, ortho esters can be represented as R-C(O)-O-R', where R and R' represent alkyl or aryl groups, with R and O directly bonded to each other, creating the unique ortho-ester linkage.

These compounds are of significant interest in chemical synthesis due to their potential reactivity. Unlike traditional esters that undergo hydrolysis readily under basic conditions, ortho esters exhibit enhanced stability, which can be leveraged for controlled release applications or as protective groups in organic synthesis. The substitution pattern allows these molecules to form cyclic structures, offering distinct steric and electronic effects compared to other esters.

In various applications, ortho esters find use in pharmaceuticals, materials science, and polymer chemistry. Their ability to undergo hydrolysis under specific conditions makes them valuable as prodrugs or for the modification of surfaces through controlled release mechanisms.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

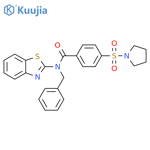

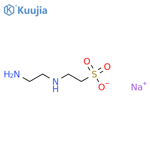

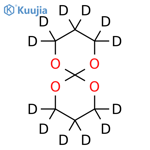

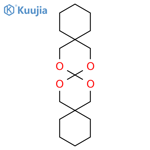

|

Tetraoxaspiroundecane-d12 | 1219176-62-1 | C7H12O4 |

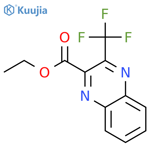

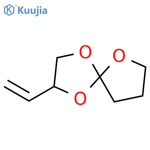

|

1,4,6-Trioxaspiro[4.4]nonane, 2-ethenyl- | 86828-14-0 | C8H12O3 |

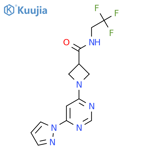

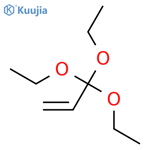

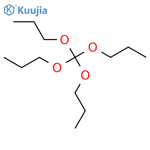

|

Triethylorthoacrylate | 42216-96-6 | C9H18O3 |

|

8,10,19,20-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane | 57565-08-9 | C17H28O4 |

|

Tetrapropoxymethane | 597-72-8 | C13H28O4 |

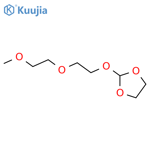

|

1,3-Dioxolane,2-[2-(2-methoxyethoxy)ethoxy]- | 74733-99-6 | C8H16O5 |

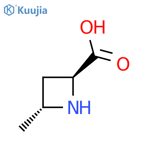

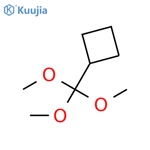

|

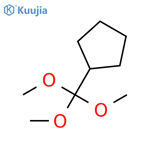

(trimethoxymethyl)cyclobutane | 1494255-38-7 | C8H16O3 |

|

4-hexyl-2-methoxy-1,3-dioxolane | 85124-13-6 | |

|

(trimethoxymethyl)cyclopentane | 51354-79-1 | C9H18O3 |

|

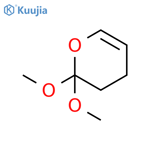

2H-Pyran, 3,4-dihydro-2,2-dimethoxy- | 86290-14-4 | C7H12O3 |

Literatura Relacionada

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

Fornecedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados